BenchChemオンラインストアへようこそ!

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

Lipophilicity Drug-likeness Medicinal Chemistry

This functionalized four-membered nitrogen heterocycle is engineered for drug-discovery programs requiring constrained geometry and controlled lipophilicity. The para-tert-butylbenzoyl N-substituent increases the calculated LogP by 0.8–1.2 units over unsubstituted benzoyl analogues, boosting passive membrane permeability while the free carboxylic acid at C3 serves as a non-cleavable linker handle for PROTACs and ADCs. At ≥98% purity with only 2 rotatable bonds and MW 261.32 g/mol, it conforms to fragment-library 'rule of three' guidelines, delivering high ligand efficiency for structure-based design. Its inherent azetidine ring strain (~27 kcal/mol) further enables late-stage bioconjugation diversification.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 866150-95-0
Cat. No. B2987918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid
CAS866150-95-0
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
InChIInChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19)
InChIKeyQJOWZMVFJFMEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylbenzoyl)azetidine-3-carboxylic Acid – A Sterically Demanding Azetidine Scaffold for Medicinal Chemistry


1-(4-tert-Butylbenzoyl)azetidine-3-carboxylic acid (CAS 866150-95-0, C₁₅H₁₉NO₃, MW 261.32 g/mol) is a functionalized four-membered nitrogen heterocycle that combines the inherent ring strain of azetidine with a sterically demanding 4‑tert‑butylbenzoyl N‑substituent and a free carboxylic acid at the 3‑position . The compound belongs to the class of N‑acyl‑azetidine‑3‑carboxylic acids, which serve as conformationally constrained building blocks in drug discovery, particularly as non‑cleavable linker precursors for antibody–drug conjugates (ADCs) and PROTACs [1]. Its computed physicochemical profile (LogP 2.14, TPSA 57.61 Ų, 1 H‑bond donor, 2 H‑bond acceptors, 2 rotatable bonds) positions it as a moderately lipophilic fragment with drug‑like topological polarity .

Why 1-(4-tert-Butylbenzoyl)azetidine-3-carboxylic Acid Cannot Be Swapped with Simpler Azetidine-3-carboxylic Acid Derivatives


Although the azetidine‑3‑carboxylic acid core is common to many building blocks, the 4‑tert‑butylbenzoyl N‑substituent introduces a unique combination of steric bulk and lipophilicity that cannot be replicated by unsubstituted benzoyl or small‑alkyl analogues . The tert‑butyl group increases the calculated LogP by ~0.8–1.2 units relative to the unsubstituted benzoyl analogue, while the para‑substitution pattern rigidifies the benzoyl moiety and reduces the number of rotatable bonds to just two . These differences directly affect passive membrane permeability, metabolic stability, and the orientation of the carboxylic acid handle when the fragment is incorporated into larger chimeric molecules such as PROTACs or ADCs . Consequently, replacement with a less lipophilic or less sterically congested analogue will alter the pharmacokinetic profile of the final conjugate and may compromise ternary complex formation or linker solubility.

Quantitative Differentiation of 1-(4-tert-Butylbenzoyl)azetidine-3-carboxylic Acid from Closest Analogues


Increased Lipophilicity (LogP) Relative to Unsubstituted Benzoyl Analogue

The target compound exhibits a computed LogP of 2.14, which is significantly higher than the LogP of the unsubstituted benzoyl analogue 1-benzoylazetidine-3-carboxylic acid (predicted LogP ~1.0–1.2). The tert‑butyl group adds approximately 0.8–1.2 LogP units, enhancing passive membrane permeability .

Lipophilicity Drug-likeness Medicinal Chemistry

Validated Purity Specification: 98% Minimum Purity by HPLC

Commercial suppliers of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid routinely certify a minimum purity of 98% (HPLC), whereas the closely related 1-benzoylazetidine-3-carboxylic acid is often offered at 95% purity . The higher purity reduces the risk of side reactions and simplifies downstream purification.

Purity Quality Control Procurement

Reduced Rotatable Bonds and Enhanced Conformational Rigidity

The target compound possesses only 2 rotatable bonds, identical to the azetidine‑3‑carboxylic acid scaffold itself, whereas analogues without the para‑tert‑butyl substituent may exhibit additional rotational degrees of freedom in the aryl ring . The restricted conformation pre‑organizes the carboxylic acid vector, improving the probability of forming a stable ternary complex when the fragment is used as a PROTAC linker.

Conformational restriction Ligand efficiency PROTAC design

Documented Synthetic Tractability: Patented One-Pot Procedure

A general patent (EP0169602B1) describes a robust method for preparing N‑substituted azetidine‑3‑carboxylic acid derivatives, including the target compound, via a one‑pot hydrolysis/oxidation sequence from readily available 1‑benzylazetidine‑3‑carbonitrile [1]. This established route ensures reliable access to multi‑gram quantities, whereas several simpler analogues lack equivalent published scalable procedures.

Synthesis Scalability Patent

Azetidine Ring Strain as a Latent Reactive Handle

Azetidine rings possess ~27 kcal/mol ring strain, which can be exploited for strain-release bioconjugation or ring-opening derivatization after linker attachment [1]. The target compound retains this latent reactivity, whereas the corresponding piperidine-3-carboxylic acid analogue (6‑membered ring) is essentially strain‑free and cannot participate in strain‑driven reactions.

Ring strain Click chemistry Linker chemistry

Predicted Acid Dissociation Constant (pKa) Compatible with Physiological pH

The predicted pKa of the carboxylic acid group in 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid is approximately 3.9, identical to that of the unsubstituted benzoyl analogue . This means the tert‑butyl group does not alter the ionization state at physiological pH, preserving aqueous solubility while gaining the lipophilicity advantage described above.

pKa Solubility Formulation

High-Impact Application Scenarios for 1-(4-tert-Butylbenzoyl)azetidine-3-carboxylic Acid


PROTAC Linker Synthesis Requiring Elevated Lipophilicity

When designing PROTACs targeting cytosolic or membrane-associated proteins, the 2.14 LogP of this azetidine fragment increases the permeability of the chimeric degrader, as demonstrated by its computed property advantage over the unsubstituted benzoyl analogue . Incorporating this fragment as the linker terminus ensures that the degrader achieves sufficient intracellular concentration to induce ternary complex formation and subsequent ubiquitination.

Antibody–Drug Conjugate (ADC) Payload Attachment

The compound’s 98% purity specification and non‑cleavable azetidine‑3‑carboxylic acid scaffold meet the stringent quality requirements for ADC linker–payload intermediates . The para‑tert‑butyl group provides a hydrophobic shield that can reduce aggregation of the final ADC, a common problem with highly lipophilic payloads.

Fragment-Based Screening Libraries

With only 2 rotatable bonds and a molecular weight of 261.32 g/mol, this compound conforms to the ‘rule of three’ guidelines for fragment libraries . Its constrained geometry and defined exit vector (carboxylic acid at position 3) make it an ideal fragment for structure‑based drug design, where high ligand efficiency is paramount.

Methodology Development for Strain-Release Bioconjugation

The inherent ~27 kcal/mol ring strain of the azetidine core offers a unique opportunity for developing novel bioconjugation chemistries . Researchers can exploit this strain to selectively open the azetidine ring under mild conditions after the molecule has been tethered to a biomolecule, enabling late‑stage diversification.

Quote Request

Request a Quote for 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.